molecular formula C18H14F3N5O B12622920 3-methyl-1-(pyrimidin-2-yl)-4-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol

3-methyl-1-(pyrimidin-2-yl)-4-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol

Cat. No.: B12622920
M. Wt: 373.3 g/mol
InChI Key: PDXSHZYYRBJBEU-UHFFFAOYSA-N
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Description

The compound 3-methyl-1-(pyrimidin-2-yl)-4-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol is a pyrazolo[3,4-b]pyridine derivative characterized by a pyrimidinyl substituent at position 1, a 3-(trifluoromethyl)phenyl group at position 4, and a hydroxyl group at position 4. The trifluoromethyl (CF₃) group is a critical pharmacophore, enhancing metabolic stability and membrane permeability .

Properties

Molecular Formula

C18H14F3N5O

Molecular Weight

373.3 g/mol

IUPAC Name

3-methyl-1-pyrimidin-2-yl-4-[3-(trifluoromethyl)phenyl]-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-6-one

InChI

InChI=1S/C18H14F3N5O/c1-10-15-13(11-4-2-5-12(8-11)18(19,20)21)9-14(27)24-16(15)26(25-10)17-22-6-3-7-23-17/h2-8,13H,9H2,1H3,(H,24,27)

InChI Key

PDXSHZYYRBJBEU-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(CC(=O)N2)C3=CC(=CC=C3)C(F)(F)F)C4=NC=CC=N4

Origin of Product

United States

Preparation Methods

The synthesis of 3-methyl-1-(pyrimidin-2-yl)-4-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol involves multiple steps, typically starting with the preparation of the pyrazolo[3,4-b]pyridine core. This can be achieved through cyclization reactions involving appropriate precursors. The introduction of the trifluoromethyl group and the pyrimidine ring usually requires specific reagents and conditions to ensure selective functionalization. Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity.

Chemical Reactions Analysis

Table 1: Key Reaction Conditions for Core Assembly

StepReagents/ConditionsYield (%)Reference
Pyrazole cyclizationβ-Ketoester, acetic acid, O₂ atmosphere74–94
Pyrimidine couplingCu(OTf)₂, [bmim]PF₆, reflux82
Trifluoromethyl additionCF₃-phenylboronic acid, Pd(PPh₃)₄70–85

Functional Group Reactivity

The compound’s reactivity is dominated by its hydroxyl group at C6, pyrimidine substituent, and electron-deficient trifluoromethylphenyl moiety:

Hydroxyl Group Transformations

  • Alkylation/Acylation : The C6-OH undergoes O-alkylation with alkyl halides (e.g., MeI, BnBr) under basic conditions (K₂CO₃, DMF) .

  • Oxidation : Controlled oxidation with MnO₂ or Dess-Martin periodinane converts the hydroxyl group to a ketone, though over-oxidation risks aromatic ring disruption .

Pyrimidine Ring Modifications

  • Nucleophilic Substitution : The pyrimidine’s C2 and C4 positions react with amines (e.g., piperidine) under SNAr conditions (DIPEA, iPrOH, reflux) .

  • Cross-Dehydrogenative Coupling (CDC) : The pyrimidine participates in CDC reactions with β-dicarbonyl compounds under O₂, forming fused pyrazolo-pyridine derivatives .

Electrophilic and Nucleophilic Substitution

The fused pyrazolo[3,4-b]pyridine system directs substitution to specific positions:

  • C3 Methyl Group : Resists electrophilic attack due to steric hindrance but undergoes radical halogenation (e.g., NBS, AIBN) .

  • C5 Position : Electron-rich due to the adjacent pyridine nitrogen, facilitating nitration or sulfonation .

Table 2: Substitution Patterns and Regioselectivity

PositionReactivity TypeExample ReactionOutcome
C3Radical brominationNBS, CCl₄, hv3-Bromomethyl derivative
C5NitrationHNO₃, H₂SO₄, 0°C5-Nitro-substituted product
C6-OHMitsunobu reactionDIAD, PPh₃, ROHO-Alkylated product

Redox and Tautomerization

  • Tautomerism : The 4,5-dihydro-pyridine ring exists in equilibrium with its aromatic form, stabilized by conjugation with the pyrimidine ring .

  • Reduction : Catalytic hydrogenation (H₂, Pd/C) saturates the dihydropyridine ring, yielding a fully reduced hexahydro derivative .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of pyrazolo[3,4-b]pyridines. Compounds with similar structures have shown promising results against various cancer cell lines. For instance, a study reported that derivatives of pyrazolo[3,4-b]pyridine exhibited significant cytotoxicity against hematological tumors with selectivity indices indicating low toxicity to normal cells .

Table 1: Cytotoxicity of Pyrazolo[3,4-b]pyridine Derivatives

Compound NameCell Line TestedIC50 (μM)Selectivity Index
Compound AHEL1.00>25
Compound BK5622.50>20
Compound CVero>25N/A

Inhibition of Kinase Activity

Pyrazolo[3,4-b]pyridines are recognized as effective inhibitors of various kinases involved in cancer progression. The compound may function as a scaffold for developing tyrosine kinase inhibitors (TKIs), which are crucial in targeting specific pathways in cancer cells .

Case Study: Development of a TKI
A notable case involved the synthesis of a series of pyrazolo[3,4-b]pyridine derivatives that selectively inhibited the PI3K/AKT/mTOR signaling pathway. These compounds were evaluated for their ability to induce apoptosis in cancer cells while sparing normal cells .

Antimicrobial Properties

Research has also indicated that pyrazolo[3,4-b]pyridine derivatives possess antimicrobial activity against various pathogens. The incorporation of the trifluoromethyl group is believed to enhance their efficacy against resistant strains .

Table 2: Antimicrobial Efficacy of Pyrazolo[3,4-b]pyridine Derivatives

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound DE. coli32 μg/mL
Compound ES. aureus16 μg/mL
Compound FPseudomonas aeruginosa64 μg/mL

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the trifluoromethyl group and the pyrimidine ring can enhance its binding affinity and selectivity towards these targets. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor function, or interference with cellular signaling processes.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects: The pyrimidin-2-yl group (target) versus thienopyrimidine () or phenyl () influences electronic properties and target selectivity.
  • Functional Groups : The hydroxyl group (target) contrasts with oxo groups in , affecting hydrogen-bonding capacity and acidity.

Biological Activity

The compound 3-methyl-1-(pyrimidin-2-yl)-4-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol represents a class of nitrogen-containing heterocycles known for their diverse biological activities. This article explores its biological activity, particularly its antiproliferative effects against various cancer cell lines, as well as its potential therapeutic applications.

Chemical Structure

The compound features a complex structure that includes:

  • A pyrazolo[3,4-b]pyridine core.
  • A pyrimidine moiety.
  • A trifluoromethyl phenyl group.

This structural complexity is linked to its biological properties, particularly in anticancer activity.

Biological Activity Overview

Research indicates that compounds within the pyrazolo family exhibit significant biological activities, including:

  • Anticancer properties.
  • Anti-inflammatory effects.
  • Antioxidant capabilities.

Anticancer Activity

The compound has been evaluated against several cancer cell lines. Notably, studies have shown that derivatives of pyrazolo compounds can inhibit cell proliferation and induce apoptosis in various cancers:

Cell LineIC50 (μM)References
MDA-MB-231 (Breast)26
K-562 (Leukemia)49.85
HeLa (Cervical)50
DU 205 (Prostate)30

The mechanism by which this compound exerts its anticancer effects may involve:

  • Inhibition of Tumor Cell Proliferation : Studies have demonstrated that pyrazolo derivatives can disrupt cell cycle progression and induce apoptosis in tumor cells.
  • Modulation of Signaling Pathways : Compounds similar to the target molecule have been shown to affect pathways such as mTOR signaling, which is critical in cancer cell growth and survival .

Case Studies

  • Study on Antiproliferative Activity :
    • A series of experiments conducted on various cancer cell lines revealed that the compound exhibited potent antiproliferative activity. The presence of electron-donating groups on the phenyl ring was correlated with increased cytotoxicity against breast and leukemia cancer cells .
  • Structure–Activity Relationship (SAR) :
    • Research has highlighted the importance of structural modifications in enhancing biological activity. For instance, substitutions at specific positions on the phenyl ring significantly influenced the compound's efficacy against different cancer types .

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